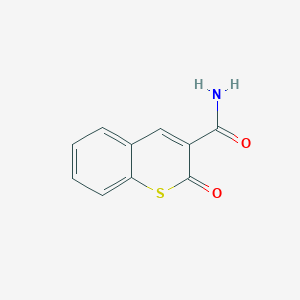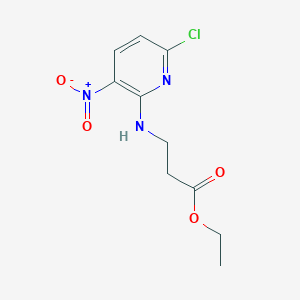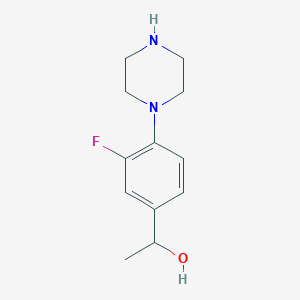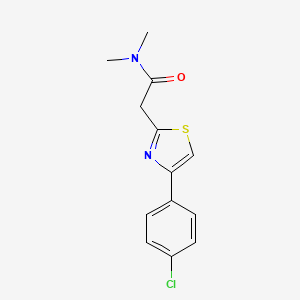
(S)-4-(Methylamino)-4-(pyridin-3-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is an organic compound that features a pyridine ring attached to a butane chain with a hydroxyl group and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and 4-bromobutan-1-ol.
Formation of Intermediate: The first step involves the reaction of 3-pyridinecarboxaldehyde with 4-bromobutan-1-ol in the presence of a base like potassium carbonate to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Methylation: Finally, the product is methylated using methyl iodide in the presence of a base like sodium hydride to obtain 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of sodium hydride.
Major Products Formed
Oxidation: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTAN-1-ONE.
Reduction: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as a ligand for receptors.
作用机制
The mechanism of action of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(N-METHYLAMINO)-4-(2-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(4-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(3-PYRIDYL)PENTANE-1-OL: Similar structure but with an additional carbon in the chain.
Uniqueness
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is unique due to the specific positioning of the pyridine ring and the functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
(4S)-4-(methylamino)-4-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3/t10-/m0/s1 |
InChI 键 |
DAUCYRIVLLXANE-JTQLQIEISA-N |
手性 SMILES |
CN[C@@H](CCCO)C1=CN=CC=C1 |
规范 SMILES |
CNC(CCCO)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)

![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)







